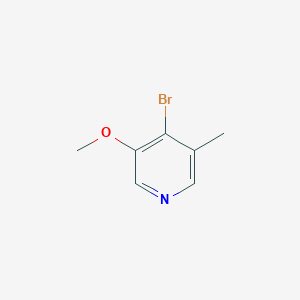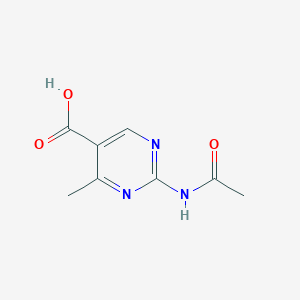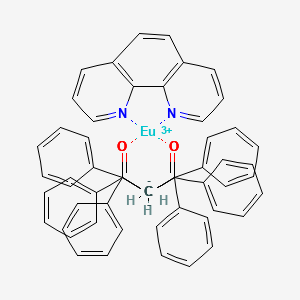
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline” is a coordination complex that consists of 1,3-diphenylpropane-1,3-dione, europium(3+), and 1,10-phenanthroline. This complex is known for its luminescent properties and is widely used in various scientific research applications, particularly in the fields of chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Diphenylpropane-1,3-dione can be synthesized through the Claisen condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium ethoxide . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Europium(3+) complexes with 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline can be prepared by mixing the ligands with europium chloride in a suitable solvent such as ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting complex is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this complex involves large-scale synthesis of the individual components followed by their coordination. The process is optimized for high yield and purity, often involving automated systems for mixing, reaction control, and purification .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenylpropane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Halogenation reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: α-Iodo derivatives of 1,3-diphenylpropane-1,3-dione.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is extensively used in scientific research due to its unique luminescent properties . Some of the key applications include:
Chemistry: Used as a luminescent probe in various chemical reactions and processes.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Mécanisme D'action
The luminescent properties of the complex arise from the energy transfer between the ligands and the europium ion. Upon excitation, the ligands absorb energy and transfer it to the europium ion, which then emits light. This process involves several molecular orbitals and pathways, including the π-π* transitions in the ligands and the f-f transitions in the europium ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1,3-butanedione
- 2,2,6,6-Tetramethyl-3,5-heptanedione
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- Hexafluoroacetylacetone
Uniqueness
The 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline complex is unique due to its high luminescence efficiency and stability. The combination of 1,3-diphenylpropane-1,3-dione and 1,10-phenanthroline as ligands provides a synergistic effect, enhancing the overall luminescent properties of the europium ion .
Propriétés
Formule moléculaire |
C57H41EuN2O6 |
|---|---|
Poids moléculaire |
1001.9 g/mol |
Nom IUPAC |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline |
InChI |
InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |
Clé InChI |
WXUAPKMSUYUWBD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;bromopalladium(1+);1-(2H-thiophen-2-id-5-yl)ethanone](/img/structure/B13094493.png)

![2-Amino-5H-thiazolo[4,5-f]isoindole-5,7(6H)-dione](/img/structure/B13094495.png)
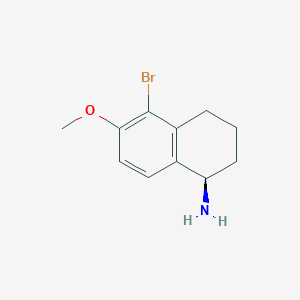
![4-(4-Chlorophenyl)dibenzo[b,d]furan](/img/structure/B13094501.png)
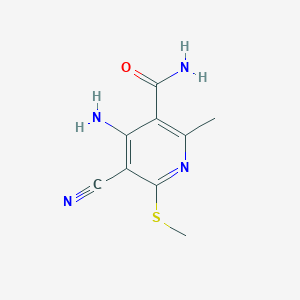
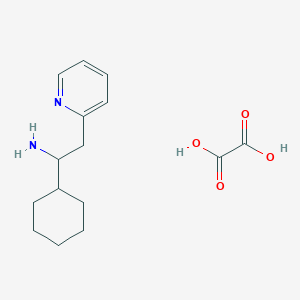

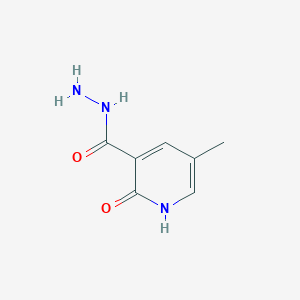
![(2S)-2-cyclopropyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13094547.png)
